3-Ethoxy-4-(2-propoxyethoxy)benzaldehyde
Description
3-Ethoxy-4-(2-propoxyethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring an ethoxy group at the 3-position and a 2-propoxyethoxy chain at the 4-position of the aromatic ring. For example, similar compounds like 3-Ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (1c) are prepared by reacting 3-ethoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of K₂CO₃ . The compound’s alkoxy substituents likely influence its electronic properties, solubility, and reactivity, making it relevant in materials science and organic synthesis.
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-ethoxy-4-(2-propoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C14H20O4/c1-3-7-16-8-9-18-13-6-5-12(11-15)10-14(13)17-4-2/h5-6,10-11H,3-4,7-9H2,1-2H3 |
InChI Key |
NLTQHCOEYHUGRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC1=C(C=C(C=C1)C=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and molecular properties of 3-Ethoxy-4-(2-propoxyethoxy)benzaldehyde and its analogs:
Key Observations :
- Chain Length and Branching: The 2-propoxyethoxy group in the target compound introduces a branched alkoxy chain, which may enhance solubility in non-polar solvents compared to linear chains (e.g., pentyloxy in ).
- Electronic Effects : Electron-withdrawing groups like formyl (in 3c) increase electrophilicity, making such compounds reactive in condensation reactions (e.g., polyazomethine formation) .
- Biological Relevance : Morpholine-containing derivatives (e.g., ) are often explored for bioactivity, whereas simple alkoxy derivatives are typically used in materials science.
Physicochemical and Functional Properties
- Thermal Stability: Bis-aldehyde monomers (e.g., 3c) form thermally stable polyazomethines with conductivity up to 6.4×10⁻⁵ S·cm⁻¹, suggesting that substituent bulkiness impacts polymer crystallinity .
- Solubility : Longer alkoxy chains (e.g., pentyloxy in ) improve solubility in organic solvents, whereas morpholine derivatives () may exhibit polar solubility due to the nitrogen heterocycle.
- Crystallinity : Single-crystal X-ray data for 3c (orthorhombic, space group Pbcn) reveal planar aromatic systems, which facilitate π-π stacking in polymers .
Preparation Methods
Molecular Characteristics
The target compound features a benzaldehyde core substituted with ethoxy and 2-propoxyethoxy groups at the 3- and 4-positions, respectively. The presence of two ether linkages necessitates sequential or concurrent alkylation steps, often requiring regioselective control to avoid side reactions.
Retrosynthetic Analysis
Retrosynthetically, 3-ethoxy-4-(2-propoxyethoxy)benzaldehyde can be derived from:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) via ethoxy group introduction followed by propoxyethoxy substitution.
-
4-Hydroxy-3-ethoxybenzaldehyde through O-alkylation with 2-propoxyethyl bromide.
Both pathways demand careful selection of protecting groups and catalysts to mitigate over-alkylation.
Methodological Approaches
Williamson Ether Synthesis
A predominant method involves the Williamson ether synthesis , leveraging alkoxyde nucleophiles and alkyl halides.
Stepwise Alkylation
-
Step 1: Ethoxylation of Isovanillin
Isovanillin reacts with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding 3-ethoxy-4-hydroxybenzaldehyde. -
Step 2: Propoxyethoxy Substitution
The intermediate 3-ethoxy-4-hydroxybenzaldehyde undergoes alkylation with 2-propoxyethyl bromide using sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C.
Challenges
One-Pot Sequential Alkylation
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Yield | 78% |
| Purity (HPLC) | 98.5% |
| Solvent Recovery | 92% (toluene) |
This method reduces waste and processing time but requires precise stoichiometric control to avoid di- or tri-alkylation.
Catalytic and Solvent Effects
Catalyst Selection
Solvent Optimization
| Solvent | Dielectric Constant | Yield (%) | Side Products |
|---|---|---|---|
| DMF | 36.7 | 75 | <5% |
| THF | 7.5 | 70 | 8–10% |
| Toluene | 2.4 | 78 | <3% |
Non-polar solvents like toluene minimize aldehyde oxidation, while polar solvents accelerate reaction rates.
Alternative Routes
Reductive Alkylation
A less common approach involves reductive amination of 3-ethoxy-4-hydroxybenzaldehyde with 2-propoxyethylamine, followed by oxidation.
\text{C}9\text{H}{10}\text{O}3 + \text{C}5\text{H}{13}\text{NO} \xrightarrow{\text{NaBH}4} \text{C}{14}\text{H}{23}\text{NO}3 \xrightarrow{\text{MnO}2} \text{C}{14}\text{H}{20}\text{O}_4}
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) in DMSO with K₂CO₃ achieves 82% yield, reducing reaction time by 80% compared to conventional heating.
Industrial-Scale Considerations
Q & A
Basic: What are the common synthetic routes for preparing 3-Ethoxy-4-(2-propoxyethoxy)benzaldehyde, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step alkylation and etherification of a benzaldehyde precursor. Key steps include:
- Etherification : Introducing ethoxy and propoxyethoxy groups via nucleophilic substitution under reflux conditions. For example, Williamson ether synthesis using potassium carbonate as a base in a polar aprotic solvent (e.g., DMF) .
- Oxidation/Reduction : Controlled oxidation of benzyl alcohol intermediates or reduction of nitro groups to aldehydes using reagents like PCC (for oxidation) or NaBH₄ (for reduction) .
Optimization Strategies : - Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent Selection : Use anhydrous solvents to minimize hydrolysis.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity .
Advanced: How can researchers address discrepancies in reported crystallographic data for this compound derivatives?
Answer:
Discrepancies often arise from variations in crystal packing or refinement methodologies. To resolve these:
- Validation Tools : Use SHELX software (e.g., SHELXL for refinement) to check for overfitting, R-factors, and residual electron density .
- Cross-Validation : Compare data with analogous structures (e.g., 3-Ethoxy-4-isobutoxybenzaldehyde) from databases like CCDC or PubChem .
- Thermal Parameters : Analyze anisotropic displacement parameters to identify disordered regions. Re-refinement with constraints (e.g., DFIX in SHELX) may improve accuracy .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., aldehyde proton at ~10 ppm, ethoxy groups at 1.3–1.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in propoxyethoxy chains .
- FTIR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C bands (~1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy groups) .
Advanced: What strategies are recommended for elucidating the reaction mechanisms of this compound in nucleophilic addition reactions?
Answer:
- Kinetic Studies : Monitor reaction progress via in situ NMR or UV-Vis spectroscopy to determine rate laws and intermediate formation .
- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace proton transfer steps in aldol condensations .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian or ORCA) to map transition states and activation energies for nucleophilic attacks .
Basic: How can researchers optimize the purification of this compound following synthesis?
Answer:
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at low temperatures to isolate high-purity crystals .
- Column Chromatography : Optimize solvent gradients (e.g., hexane → ethyl acetate) to separate aldehyde products from unreacted starting materials .
- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation .
Advanced: What computational tools are available for predicting the reactivity of this compound in novel synthetic pathways?
Answer:
- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose synthetic routes based on analogous benzaldehyde derivatives .
- Molecular Dynamics Simulations : Tools like GROMACS model solvent effects on reaction kinetics .
- Docking Studies : AutoDock Vina predicts binding affinities for biological targets (e.g., enzyme active sites) in medicinal chemistry applications .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Answer:
- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines to account for variability in assay conditions .
- Metabolic Stability Tests : Use liver microsome assays to identify degradation products that may skew activity results .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., ethoxy vs. propoxyethoxy) using molecular docking and in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
